molecular formula C22H27ClN2O3 B11835393 methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate

methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate

Cat. No.: B11835393
M. Wt: 402.9 g/mol
InChI Key: BYCHNMFDSQCCDD-JOCHJYFZSA-N
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Description

Methyl ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl and Phenyl Groups: The piperazine ring is then substituted with chlorophenyl and phenyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Compounds with substituted aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-(2-(4-(phenylmethyl)piperazin-1-yl)ethoxy)acetate: Lacks the chlorophenyl group, leading to different chemical properties and biological activities.

    Methyl ®-2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethoxy)acetate:

Uniqueness

Methyl ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is unique due to the presence of both chlorophenyl and phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic effects.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

methyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3/t22-/m1/s1

InChI Key

BYCHNMFDSQCCDD-JOCHJYFZSA-N

Isomeric SMILES

COC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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